![molecular formula C16H19NO3 B4654535 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B4654535.png)
2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine
説明
2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine, also known as DPBM, is a chemical compound that has been widely studied for its potential applications in scientific research. DPBM is a morpholine derivative that is commonly used as a fluorescent probe for detecting protein-protein interactions in living cells. In
作用機序
The mechanism of action of 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine involves its ability to bind to specific target proteins and emit a fluorescent signal upon interaction. The compound contains a benzoyl group that is able to interact with specific amino acid residues on the target protein, allowing for selective binding. Upon binding, 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine undergoes a conformational change that results in the emission of a fluorescent signal, which can be detected and measured using various imaging techniques.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine has been shown to have minimal biochemical and physiological effects on living cells. The compound is non-toxic and does not appear to interfere with cellular processes or cause any adverse effects on cell viability or function. This makes 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine an ideal tool for studying protein-protein interactions in living cells without disrupting normal cellular processes.
実験室実験の利点と制限
One of the main advantages of 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine is its ability to selectively bind to specific target proteins, allowing for the visualization and study of protein-protein interactions in real-time. The compound is also non-toxic and does not appear to interfere with cellular processes, making it an ideal tool for studying protein interactions in living cells. However, one limitation of 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine is its relatively low binding affinity for some target proteins, which can limit its sensitivity and specificity in certain applications.
将来の方向性
There are many potential future directions for 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine research. One area of interest is the development of new and improved fluorescent probes for studying protein-protein interactions in living cells. Researchers are also exploring the use of 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine in other applications, such as drug discovery and development, where it could be used to screen for compounds that interact with specific target proteins. Additionally, there is ongoing research into the use of 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine in diagnostic and therapeutic applications, such as the detection and treatment of cancer and other diseases. Overall, 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine is a promising compound with many potential applications in scientific research and beyond.
科学的研究の応用
2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine has been widely used as a fluorescent probe for detecting protein-protein interactions in living cells. The compound is able to bind to specific target proteins and emit a fluorescent signal upon interaction, allowing researchers to visualize and study protein interactions in real-time. 2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine has been used to study a variety of protein interactions, including those involved in cellular signaling pathways, protein folding, and protein-protein interactions in disease states.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-prop-2-ynoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-4-9-19-15-7-5-14(6-8-15)16(18)17-10-12(2)20-13(3)11-17/h1,5-8,12-13H,9-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPZJKOHPDYXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)-(4-prop-2-ynoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



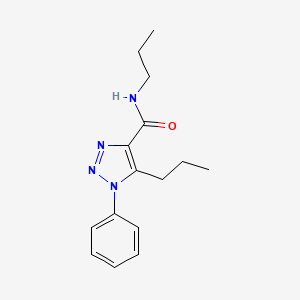
![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime](/img/structure/B4654459.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B4654463.png)
![1-butyl-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4654474.png)
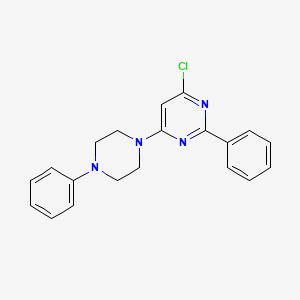
![5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B4654486.png)
![4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4654498.png)
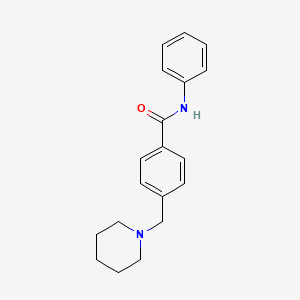
![2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4654506.png)
![2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654522.png)
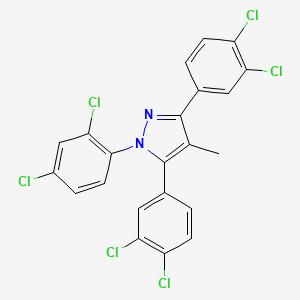
![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B4654547.png)
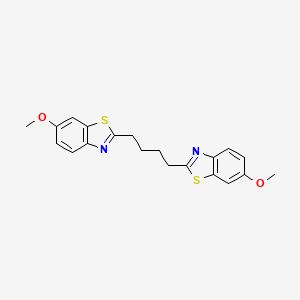
![4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4654551.png)